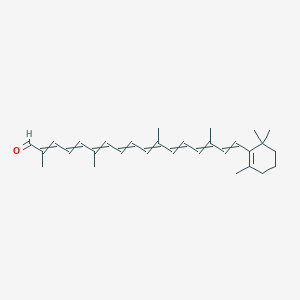
beta-Apocarotenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Apocarotenal: is an organic compound classified as an apocarotenoid. It is derived from carotenoids through oxidative cleavage catalyzed by carotenoid oxygenases. This compound is found naturally in various fruits and vegetables, such as spinach and citrus fruits. This compound is known for its orange to orange-red color and is used as a food additive, with the E number E160e . It also serves as a precursor to vitamin A, although it has 50% less pro-vitamin A activity compared to beta-carotene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Apocarotenal can be synthesized through the oxidative cleavage of beta-carotene. This process involves the use of carotenoid oxygenases, specifically beta-carotene 15,15’-oxygenase (BCO1) and beta-carotene 9’,10’-oxygenase (BCO2). BCO1 catalyzes the symmetric cleavage of beta-carotene at the 15,15’ double bond, while BCO2 asymmetrically cleaves beta-carotene to yield beta-10’-apocarotenal .
Industrial Production Methods: Industrial production of this compound involves the extraction of beta-carotene from natural sources, followed by its enzymatic conversion using carotenoid oxygenases. The process is optimized to ensure high yield and purity of the final product. The extracted beta-carotene is subjected to oxidative cleavage under controlled conditions to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Apocarotenal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Beta-Apocarotenoic Acid: Formed through oxidation.
Beta-Apocarotenol: Formed through reduction.
Beta-Apocarotenyl Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Beta-Apocarotenal has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of various carotenoid derivatives.
- Studied for its antioxidant properties and potential to scavenge free radicals .
Biology:
- Investigated for its role in plant physiology, particularly in the biosynthesis of phytohormones like abscisic acid .
- Studied for its effects on gene expression and metabolic pathways in plants .
Medicine:
- Explored for its potential in preventing chronic diseases such as cardiovascular disorders and cancer due to its antioxidant properties .
- Investigated for its role in vision health as a precursor to vitamin A .
Industry:
Wirkmechanismus
Beta-Apocarotenal exerts its effects through various molecular targets and pathways:
Oxidative Cleavage: The compound is produced through the oxidative cleavage of beta-carotene by carotenoid oxygenases (BCO1 and BCO2).
Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Gene Expression: It influences gene expression related to carotenoid metabolism and stress responses in plants.
Vitamin A Precursor: As a precursor to vitamin A, this compound is involved in the biosynthesis of retinoids, which are essential for vision and cellular differentiation.
Vergleich Mit ähnlichen Verbindungen
Beta-Apocarotenal is unique among apocarotenoids due to its specific structure and properties. Similar compounds include:
Abscisic Acid: A plant hormone derived from carotenoids, involved in stress responses and seed dormancy.
Retinol: A form of vitamin A with similar antioxidant properties but higher pro-vitamin A activity.
Retinoic Acid: Another derivative of vitamin A, involved in cellular differentiation and growth.
Ionones: Compounds derived from carotenoids, known for their fragrance and flavor properties.
This compound stands out due to its balanced properties as a colorant, antioxidant, and vitamin A precursor, making it valuable in various applications .
Eigenschaften
IUPAC Name |
2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMMVLFMMAQXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862538 |
Source


|
| Record name | 2,6,11,15-Tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12507743.png)
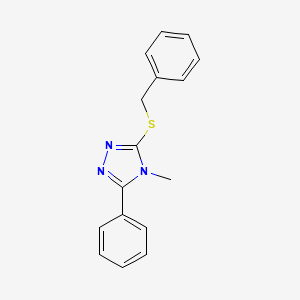
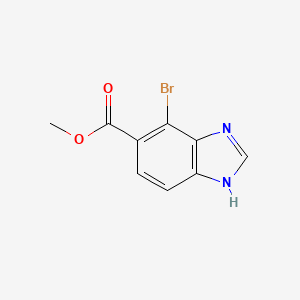
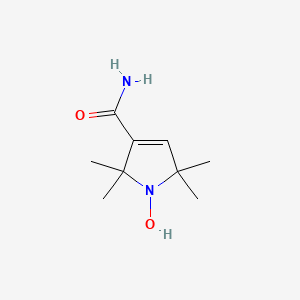
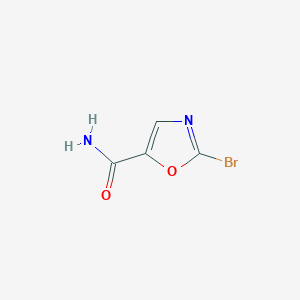
![2-[Hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B12507780.png)
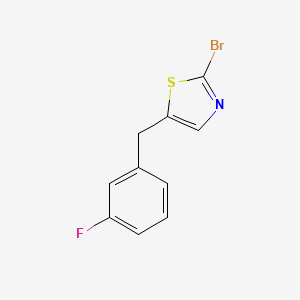
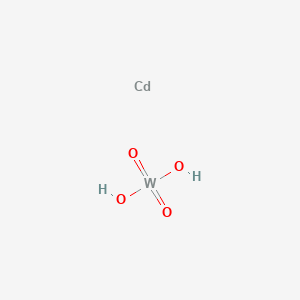
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12507798.png)
![N-(2-chloropyridin-3-yl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12507802.png)
![2-Morpholinobenzo[d]thiazole-4-carboxylic acid](/img/structure/B12507808.png)
![6-Fluoroimidazo[1,2-a]pyrimidine](/img/structure/B12507810.png)


